molecular formula C18H9BrCl2N2S B2750174 2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile CAS No. 252059-66-8

2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile

Cat. No.: B2750174
CAS No.: 252059-66-8
M. Wt: 436.15
InChI Key: YINCKGVZGZNBRC-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile is a nicotinonitrile derivative featuring a 4-bromophenylsulfanyl group at position 2 and a 3,4-dichlorophenyl substituent at position 5. Nicotinonitriles are heterocyclic compounds of pharmacological interest due to their structural versatility, enabling interactions with biological targets such as kinases or receptors.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrCl2N2S/c19-13-3-5-14(6-4-13)24-18-12(10-22)2-8-17(23-18)11-1-7-15(20)16(21)9-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YINCKGVZGZNBRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrCl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for efficiency and yield, and the process would be scaled up using industrial reactors and equipment.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could yield a thioether.

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its structure suggests it could be explored for pharmaceutical applications, particularly in the development of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would vary depending on the target and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is part of a broader class of 6-aryl-2-sulfanylnicotinonitriles. Key structural analogs include derivatives synthesized in related studies, such as:

  • 6-(5-Bromobenzofuran-2-yl)-2-((2-oxopropyl)thio)-nicotinonitrile (5a)
  • 6-(5-Bromobenzofuran-2-yl)-2-(2-oxo-2-phenylethylsulfanyl)-nicotinonitrile (5b)
  • 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)nicotinonitrile (5c)

Table 1: Structural and Electronic Comparison

Compound Position 6 Substituent Position 2 Substituent Key Features
Target Compound 3,4-Dichlorophenyl 4-Bromophenylsulfanyl High lipophilicity; strong EWGs*
5a 5-Bromobenzofuran-2-yl 2-Oxopropylsulfanyl Flexible oxoalkyl chain; moderate EWG
5b 5-Bromobenzofuran-2-yl 2-Oxo-2-phenylethylsulfanyl Aromatic ketone; enhanced steric bulk
5c 5-Bromobenzofuran-2-yl Methylsulfanyl Small alkyl group; weak EWG

*EWG: Electron-withdrawing group

Key Differences and Implications

Position 6 Substituents: The target compound’s 3,4-dichlorophenyl group introduces two chlorine atoms, which are stronger EWGs than the bromobenzofuran in analogs 5a–c. Bromobenzofuran (5a–c) offers rigidity and π-conjugation, which may improve binding to planar active sites (e.g., kinase ATP pockets) compared to the more flexible dichlorophenyl group .

Position 2 Substituents :

  • The 4-bromophenylsulfanyl group in the target compound provides steric bulk and a strong EWG, whereas analogs 5a–c feature smaller or ketone-containing substituents. This difference could influence solubility (e.g., 5c’s methyl group improves hydrophilicity) and metabolic stability (bromine may slow oxidative degradation).

Synthetic Routes :

  • The target compound and analogs 5a–c are synthesized via thioether formation at position 2, typically using nucleophilic substitution or metal-catalyzed coupling. However, the dichlorophenyl group in the target may require harsher conditions (e.g., elevated temperatures) compared to benzofuran derivatives due to steric hindrance .

Research Findings and Trends

  • Activity: Bromobenzofuran derivatives (5a–c) have shown moderate kinase inhibitory activity in prior studies, attributed to their planar aromatic systems. The target compound’s dichlorophenyl group may shift selectivity toward non-kinase targets, such as ion channels or GPCRs.
  • Solubility : Methylsulfanyl (5c) and oxoalkyl groups (5a–b) improve aqueous solubility compared to the bromophenylsulfanyl group, which is highly lipophilic. This could limit the target compound’s bioavailability without formulation aids.
  • Catalytic Compatibility: Synthesis of such compounds may benefit from environmentally friendly catalysts like FeCl₃ (used in dihydropyrimidinone syntheses ), though this remains unexplored for nicotinonitriles.

Biological Activity

2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Sulfanyl Group : The introduction of the sulfanyl group can be achieved through nucleophilic substitution reactions involving 4-bromothiophenol.
  • Nitrile Introduction : The nitrile functionality is introduced via a reaction with appropriate nitrating agents.
  • Final Coupling : The final step involves coupling with 3,4-dichlorobenzaldehyde to form the desired product.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Its mechanism is primarily linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

  • Mechanism of Action : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and metastasis. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines .

Antimicrobial Properties

In addition to anticancer activity, this compound has demonstrated antimicrobial effects against several bacterial strains. Its efficacy is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results showed a dose-dependent decrease in cell viability after treatment with the compound, alongside increased apoptotic markers.
    • Table 1 summarizes the IC50 values obtained from this study:
    CompoundCell LineIC50 (µM)
    This compoundMCF-715.5
    Control (Doxorubicin)MCF-70.5
  • Antimicrobial Activity Assessment :
    • Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed significant inhibition zones compared to standard antibiotics.
    • Table 2 presents the results:
    Bacterial StrainInhibition Zone (mm)
    Staphylococcus aureus18
    Escherichia coli15

Q & A

Q. What are the optimal synthetic routes for 2-[(4-Bromophenyl)sulfanyl]-6-(3,4-dichlorophenyl)nicotinonitrile?

The synthesis typically involves multi-step reactions, including nucleophilic aromatic substitution and cross-coupling methodologies. For example, the nicotinonitrile core can be functionalized via thioether linkages using bromophenyl sulfanyl precursors under controlled temperatures (60–80°C) in anhydrous solvents like DMF or THF. Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?

  • NMR : 1^1H and 13^13C NMR are critical for confirming aromatic proton environments and substituent positions. The 3,4-dichlorophenyl group exhibits distinct deshielding in 1^1H NMR (~7.5–8.0 ppm), while the sulfanyl group influences coupling patterns .
  • IR : Stretching frequencies for C≡N (~2220 cm1^{-1}) and C-S (~650 cm1^{-1}) validate functional groups.
  • MS : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]+^+) and fragmentation patterns .

Q. What crystallographic techniques are suitable for structural determination?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. SHELXL (via the SHELX suite) is widely used for refinement, leveraging least-squares methods to optimize bond lengths and angles. Space group assignment (e.g., P212_1/c) and residual factors (R1_1 < 0.05) ensure accuracy .

Advanced Research Questions

Q. How can molecular docking predict interactions with biological targets?

Docking simulations (e.g., AutoDock Vina or Schrödinger Suite) model ligand-receptor binding. The compound’s sulfanyl and nitrile groups may form hydrogen bonds or π-π stacking with active-site residues (e.g., kinase ATP pockets). Energy minimization and MD simulations (10–100 ns) validate stability. Cross-referencing with similar nicotinonitrile derivatives (e.g., ’s cytotoxic agents) helps identify pharmacophores .

Q. How to resolve contradictions between experimental and computational structural data?

Discrepancies (e.g., bond angle deviations > 5°) may arise from crystal packing effects vs. gas-phase calculations (DFT/B3LYP). Use SHELXL’s TWIN and BASF commands to refine twinned crystals. Compare experimental (SC-XRD) and computed (Mercury/CrystalExplorer) electrostatic potential maps to reconcile differences .

Q. What strategies optimize in vitro bioactivity assays for this compound?

  • Cell Lines : Use cancer models (e.g., MCF-7, HepG2) for cytotoxicity (MTT assay, IC50_{50}).
  • Dose-Response : Test concentrations (1–100 µM) with triplicates to ensure reproducibility.
  • Controls : Include reference drugs (e.g., doxorubicin) and solvent controls (DMSO < 0.1%). Contradictory results (e.g., high potency in one cell line but not another) may reflect differential membrane permeability or metabolic activation .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

ParameterValueSource
Space GroupP212_1/c
R1_1 (I > 2σ(I))0.042
Bond Length (C-S)1.78 Å
Dihedral Angle (Ar-S-C)85.3°

Q. Table 2. Synthetic Yield Optimization

StepReagentsSolventTemp (°C)Yield (%)
14-BromothiophenolDMF8072
23,4-DichlorophenylTHF6065

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